

Chemical structure and properties of 2-(2,3-Difluorophenyl)morpholine

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Compound of Interest

Compound Name: 2-(2,3-Difluorophenyl)morpholine

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An In-Depth Technical Guide to **2-(2,3-Difluorophenyl)morpholine**: Structure, Properties, and Therapeutic Potential

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of **2-(2,3-difluorophenyl)morpholine**, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from structurally related analogs, predictive modeling, and established chemical principles to offer a robust profile of its chemical structure, physicochemical properties, and putative applications. We present a reasoned approach to its synthesis and characterization, alongside a discussion of its potential as a scaffold in drug discovery, particularly for central nervous system (CNS) disorders. This guide is intended to serve as a foundational resource for researchers exploring the therapeutic applications of novel phenylmorpholine derivatives.

Introduction: The Strategic Value of Fluorinated Morpholines in Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous FDA-approved drugs.[1] Its favorable properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and brain permeability, make it an attractive moiety for drug design.[2][3] When combined with fluorine, an element known for its ability to modulate metabolic stability, binding affinity, and pharmacokinetic (PK) and pharmacodynamic (PD) properties, the resulting structures offer a powerful toolkit for medicinal chemists.[4][5]

2-(2,3-Difluorophenyl)morpholine represents a confluence of these advantageous features. The strategic placement of two fluorine atoms on the phenyl ring is anticipated to profoundly influence the molecule's electronic and conformational landscape, potentially leading to enhanced potency, selectivity, and metabolic resistance compared to its non-fluorinated counterparts.[6] This guide will dissect the chemical and potential pharmacological characteristics of this specific isomer, providing a predictive yet scientifically grounded perspective for its application in research and development.

Chemical Structure and Identification

The foundational step in understanding any chemical entity is a precise characterization of its structure and fundamental properties.

IUPAC Name: **2-(2,3-Difluorophenyl)morpholine** Molecular Formula: C₁₀H₁₁F₂NO Molecular Weight: 199.20 g/mol CAS Number: A specific CAS registry number for **2-(2,3-difluorophenyl)morpholine** is not readily found in public databases, highlighting its novelty. For reference, related isomers such as (R)-2-(3-(Trifluoromethyl)phenyl)morpholine have the CAS number 1598383-18-6.[7]

The molecule consists of a central morpholine ring, a six-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. A 2,3-difluorophenyl group is attached at the C2 position of the morpholine ring, creating a chiral center.

Physicochemical Properties: A Predictive Analysis

While experimental data is sparse, we can predict the key physicochemical properties of **2-(2,3-difluorophenyl)morpholine** based on its structure and data from similar compounds. These parameters are critical for assessing its drug-like potential.

Property	Predicted Value/Range	Rationale & Significance
logP (Octanol-Water Partition Coefficient)	1.5 - 2.5	The difluoro substitution increases lipophilicity compared to the parent phenylmorpholine, suggesting good potential for membrane permeability and blood-brain barrier penetration.[4]
pKa (Acid Dissociation Constant)	7.5 - 8.5	The basic nitrogen of the morpholine ring is expected to have a pKa in this range, making it partially protonated at physiological pH (7.4). This balance is crucial for both solubility and target interaction. [2][3]
Topological Polar Surface Area (TPSA)	21.26 Å ²	This value, typical for the morpholine core, is well within the range associated with good oral bioavailability and CNS penetration.[7]
Hydrogen Bond Donors	1 (N-H)	The secondary amine acts as a hydrogen bond donor, a key feature for receptor binding.[7]
Hydrogen Bond Acceptors	3 (O, 2xF)	The ether oxygen and two fluorine atoms can act as hydrogen bond acceptors, contributing to target engagement.[7]
Melting Point & Boiling Point	Not available	Experimental data is unavailable. Expected to be a high-boiling liquid or a low-melting solid at standard conditions.

Solubility

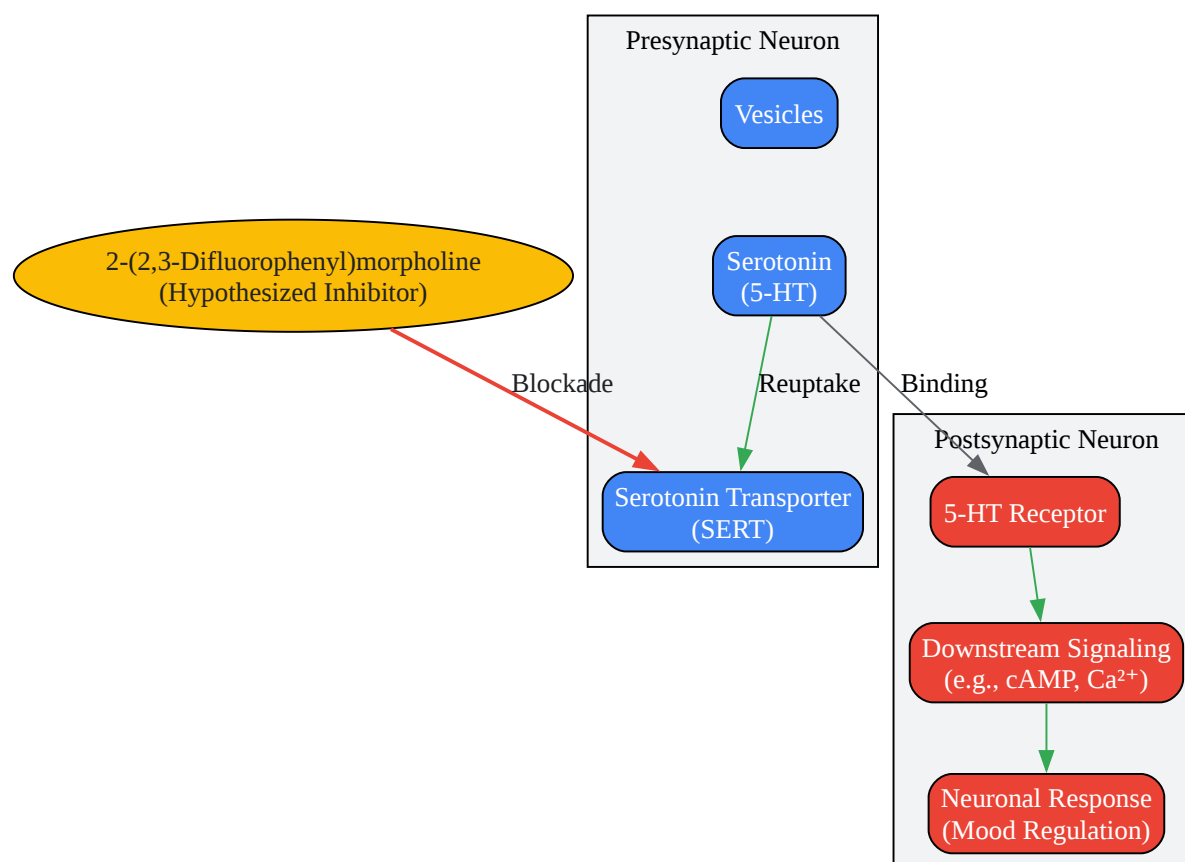
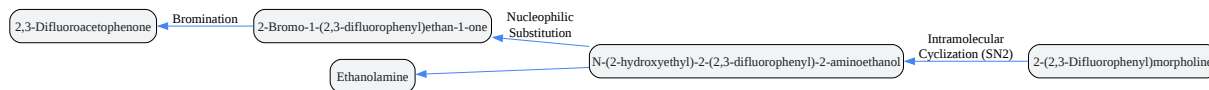
Predicted to be soluble in organic solvents (e.g., DMSO, ethanol) and sparingly soluble in water. Formation of a hydrochloride salt would significantly increase aqueous solubility.

Synthesis and Purification: A Proposed Methodology

The synthesis of 2-aryl morpholines can be achieved through several established routes. A robust and adaptable method involves the cyclization of an intermediate formed from an aminoethanol and an aryl bromomethyl ketone.[8]

Retrosynthetic Analysis

A logical approach to the synthesis begins with disconnecting the morpholine ring to reveal readily available starting materials.



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